molecular formula C14H16O2 B14523549 Ethyl (7-methyl-1H-inden-3-yl)acetate CAS No. 62677-68-3

Ethyl (7-methyl-1H-inden-3-yl)acetate

Cat. No.: B14523549
CAS No.: 62677-68-3
M. Wt: 216.27 g/mol
InChI Key: NUADGZJSNDKPLQ-UHFFFAOYSA-N
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Description

Ethyl (7-methyl-1H-inden-3-yl)acetate (CAS: 91957-22-1) is an indole-derived ester with a methyl substituent at the 7-position of the indene ring and an ethyl ester group at the 3-position. This compound, also known by synonyms such as Ethyl 7-methyl-1H-indole-3-acetate and Ethyl 2-(7-methyl-1H-indol-3-yl)acetate , is typically utilized in organic synthesis and pharmaceutical research. Its structure combines the aromatic indene scaffold with an ester functional group, making it a versatile intermediate for further chemical modifications.

Properties

CAS No.

62677-68-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-(4-methyl-3H-inden-1-yl)acetate

InChI

InChI=1S/C14H16O2/c1-3-16-14(15)9-11-7-8-12-10(2)5-4-6-13(11)12/h4-7H,3,8-9H2,1-2H3

InChI Key

NUADGZJSNDKPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCC2=C(C=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-methyl-1H-inden-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 7-methyl-1H-inden-3-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-methyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

    Oxidation: 7-methyl-1H-inden-3-ylacetic acid or 7-methyl-1H-inden-3-one.

    Reduction: 7-methyl-1H-inden-3-ylmethanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (7-methyl-1H-inden-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (7-methyl-1H-inden-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl (7-methyl-1H-inden-3-yl)acetate and related indole/indene derivatives:

Compound Name CAS Number Substituents Functional Group Molecular Formula Key Properties/Applications
This compound 91957-22-1 7-methyl (indene) Ethyl ester C₁₃H₁₅NO₂ Intermediate in organic synthesis
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 6-methyl (indole) Carboxylic acid C₁₁H₁₁NO₂ Research applications; MW: 189.21 g/mol
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 7-chloro, 3-methyl (indole) Carboxylic acid C₁₀H₈ClNO₂ Potential antimicrobial activity; higher reactivity due to Cl
Ethyl 2-(7-ethyl-1H-indol-3-yl)-2-oxoacetate 111478-90-1 7-ethyl (indole), 2-oxo Ethyl ester with ketone C₁₄H₁₅NO₃ Enhanced lipophilicity due to ethyl and oxo groups
Methyl 2-(1H-indol-3-yl)acetate 1912-33-0 No substituent (indole) Methyl ester C₁₁H₁₁NO₂ Simpler ester; used in fragrance and drug synthesis

Structural and Functional Analysis

Positional Isomerism :

  • The methyl group position significantly impacts biological activity and reactivity. For example, 2-(6-Methyl-1H-indol-3-yl)acetic acid differs from the target compound by the methyl group at the 6-position instead of the 7-position. Such positional changes can alter steric effects and electronic distribution, influencing binding affinity in pharmaceutical contexts.

Functional Group Variations :

  • Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid ) exhibit higher polarity and acidity compared to esters, making them suitable for salt formation or metal coordination. In contrast, the ethyl ester in the target compound enhances lipophilicity, favoring membrane permeability in drug design.

Substituent Effects: Halogenation (e.g., 7-chloro in ) introduces electronegative groups that can enhance intermolecular interactions (e.g., hydrogen bonding) but may also increase toxicity.

Synthetic Methods :

  • The target compound and analogs are synthesized via esterification or Friedel-Crafts acylation. For instance, oxalyl chloride is used to introduce ketone or acid functionalities in indole derivatives , while purification often involves column chromatography with ethyl acetate/hexane mixtures .

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